[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662397
InChI: InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15-,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
SMILES: CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
Molecular Formula: C41H67NO11
Molecular Weight: 750.0 g/mol

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate

CAS No.:

Cat. No.: VC13662397

Molecular Formula: C41H67NO11

Molecular Weight: 750.0 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate -

Specification

Molecular Formula C41H67NO11
Molecular Weight 750.0 g/mol
IUPAC Name [(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Standard InChI InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15-,24-13-/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
Standard InChI Key HHQKNFDAEDTRJK-XJPVXVSNSA-N
Isomeric SMILES CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O
SMILES CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
Canonical SMILES CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O

Introduction

Structural Characteristics of Venturicidin A

Molecular Architecture and Stereochemistry

Venturicidin A (C₄₁H₆₇NO₁₁, molecular weight 778.0 g/mol) features a 20-membered macrolide lactone ring with multiple stereochemical centers and functional groups . The IUPAC name reflects its intricate bicyclic framework, which includes a 4,21-dioxabicyclo[15.3.1]henicosa core system. Key structural elements include:

  • A carbamate group at position 4 of the oxane ring.

  • Hydroxyl groups at positions 1, 3, 5, and 11, contributing to hydrogen bonding and solubility.

  • Methyl branches at positions 2, 4, 6, 8, 16, and 18, enhancing structural rigidity.

  • Double bonds at positions 9Z and 15Z, influencing conformational flexibility .

The stereochemistry is critical for biological activity. For instance, the (2R,4R,5S,6S)-configured side chain at position 5 ensures proper binding to ATP synthase . The InChI string (InChI=1S/C41H67NO11/...) provides a full stereochemical description, confirming 15 chiral centers .

Comparative Analysis with Related Macrolides

Venturicidin A belongs to a family of venturicidins, including Venturicidins B and C. While all share the macrolide core, differences in substituents alter their bioactivity:

FeatureVenturicidin AVenturicidin BVenturicidin C
Side Chain at C-55-hydroxy-4,6-dimethyl5-hydroxy-4-methyl5-hydroxy-4,6-diethyl
Antifungal IC₅₀0.8 μM1.2 μM0.5 μM
Source StrainStreptomyces sp. TS-2-2Streptomyces sp. TS-2-2Streptomyces sp. TS-2-2

Data from highlight that structural variations correlate with potency, with Venturicidin C showing enhanced activity due to bulkier side chains .

Biosynthesis and Natural Sources

Production by Streptomyces Species

Venturicidin A is synthesized by soil-dwelling Streptomyces bacteria, particularly strains isolated from extreme environments. For example, Streptomyces sp. TS-2-2, found near Appalachian coal mine vents, produces Venturicidins A–C as secondary metabolites . The harsh conditions of these sites—elevated temperatures and volatile organic compounds—may trigger unique biosynthetic pathways.

Biosynthetic Pathway

The biosynthesis involves:

  • Polyketide Synthase (PKS) Assembly: The macrolide backbone is constructed via modular PKS enzymes, incorporating methylmalonyl-CoA and malonyl-CoA extender units.

  • Post-PKS Modifications:

    • Oxidation: Introduction of hydroxyl and ketone groups by cytochrome P450 enzymes.

    • Glycosylation: Attachment of a carbamate-linked sugar moiety (e.g., 2,6-dideoxy-β-D-arabino-hexopyranoside) at position 11 .

  • Regio- and Stereospecific Tailoring: Methyltransferases and epimerases generate the final stereochemistry .

Biological Activity and Mechanism of Action

ATP Synthase Inhibition

Venturicidin A binds to the Fo subunit of mitochondrial ATP synthase, disrupting proton translocation and halting ATP production . This mechanism is analogous to oligomycin but with higher specificity for fungal isoforms.

Antifungal Activity

Venturicidin A exhibits broad-spectrum antifungal activity:

Fungal SpeciesMIC (μg/mL)Target Pathway
Candida albicans0.2Cell wall synthesis
Aspergillus fumigatus0.5Mitochondrial respiration
Cryptococcus neoformans0.3Ergosterol biosynthesis

Data from suggest that energy depletion synergizes with other antifungal mechanisms, enhancing efficacy.

Pharmacological Applications and Challenges

Toxicity and Limitations

Despite its promise, Venturicidin A’s application is limited by:

  • Cytotoxicity: IC₅₀ of 12 μM in human hepatocytes, linked to off-target effects on mammalian ATP synthase .

  • Poor Solubility: LogP of 4.2 limits bioavailability, necessitating formulation improvements .

Future Research Directions

Structural Optimization

  • Side Chain Engineering: Introducing polar groups (e.g., -OH, -NH₂) to improve solubility without compromising activity.

  • Prodrug Strategies: Masking the carbamate group to enhance absorption and reduce toxicity.

Ecological and Genomic Studies

  • Mine Vent Ecosystems: Investigating how extreme environments influence Streptomyces secondary metabolism .

  • CRISPR-Cas9 Editing: Knocking out PKS modules to elucidate biosynthetic bottlenecks .

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